NED-3238

Immuno-oncology Arginase inhibition T cell metabolism

Arginase inhibitor potency spans 1,000-fold across generations; using first-gen tools (IC50 ~μM) risks false-negative immuno-oncology results from incomplete target engagement. NED-3238 (CAS 2389062-09-1) is a third-generation (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid derivative with IC50 values of 1.3 nM (Arg I) and 8.1 nM (Arg II)-~1,000-fold more potent than ABH/nor-NOHA and ~66-fold more potent than CB-1158 at arginase I. Complete enzyme inhibition at assay-compatible concentrations. Validated in vivo in SM1 syngeneic melanoma model. ≥98% purity; ambient shipping.

Molecular Formula C17H30BCl2N3O4
Molecular Weight 422.154
Cat. No. B1193344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNED-3238
SynonymsNED-3238;  NED 3238;  NED3238
Molecular FormulaC17H30BCl2N3O4
Molecular Weight422.154
Structural Identifiers
SMILESB(CCCC1CN(CC1(C(=O)O)N)CC(CC2=CC=CC=C2)N)(O)O
InChIInChI=1S/C17H28BN3O4/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23)/t14-,15-,17-/m0/s1
InChIKeyYLRFCKXLPZIAMP-DQZPFBHVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NED-3238: Third-Generation Arginase Inhibitor


NED-3238 (CAS 2389062-09-1) is a (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid derivative that functions as a highly potent, selective inhibitor of human arginase I and arginase II [1]. As the lead candidate from a novel third-generation inhibitor series bearing an N-2-amino-3-phenylpropyl substituent, NED-3238 demonstrates IC50 values of 1.3 nM against arginase I and 8.1 nM against arginase II in recombinant enzyme assays .

NED-3238 vs Earlier-Generation Inhibitors


Arginase inhibitors vary substantially in enzyme inhibitory potency, with differences spanning up to three orders of magnitude between generations [1]. First-generation standards such as 2-amino-6-boronohexanoic acid (ABH) and N-hydroxy-nor-L-arginine (nor-NOHA) exhibit IC50 values in the micromolar range, while second-generation clinical candidates like CB-1158 (numidargistat/INCB001158) achieve mid-nanomolar potency . NED-3238, as a third-generation inhibitor, achieves sub- to low-nanomolar potency representing an approximate 1000-fold improvement over ABH and nor-NOHA [2]. Procurement decisions that treat arginase inhibitors as interchangeable risk introducing significant potency deficits that compromise assay sensitivity and in vivo target engagement.

NED-3238 Potency Comparison Data


Arginase I Inhibition vs CB-1158

NED-3238 inhibits recombinant human arginase I with an IC50 of 1.3 nM, representing approximately 66-fold greater potency than the clinical-stage arginase inhibitor CB-1158 (numidargistat), which exhibits an IC50 of 86 nM against recombinant human arginase I [1] .

Immuno-oncology Arginase inhibition T cell metabolism

Arginase II Inhibition vs CB-1158

Against recombinant human arginase II, NED-3238 demonstrates an IC50 of 8.1 nM, compared to CB-1158's IC50 of 296 nM, yielding an approximately 36-fold potency advantage [1] .

Cancer immunotherapy Myeloid-derived suppressor cells Arginase II

Potency vs First-Generation Inhibitors

NED-3238's novel (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid scaffold achieves up to a 1000-fold increase in potency relative to the historical standards 2-amino-6-boronohexanoic acid (ABH) and N-hydroxy-nor-L-arginine (nor-NOHA) [1]. First-generation inhibitors exhibit IC50 values in the micromolar range (e.g., nor-NOHA IC50 of ~10 μM in macrophage assays) [2], whereas NED-3238 operates in the low-nanomolar range.

Arginase inhibitor discovery SAR analysis Tool compound selection

In Vivo Tumor Inhibition (SM1 Melanoma Model)

NED-3238 has demonstrated significant reduction of in vivo tumor growth in a murine SM1 syngeneic melanoma mouse model .

In vivo pharmacology Tumor immunology Preclinical efficacy

Arginase II Binding Mode Validation

X-ray crystallographic data have been reported for selected analogues from the same inhibitor series bound to human arginase II, confirming the binding mode of the (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid scaffold [1].

Structural biology X-ray crystallography Binding mode analysis

NED-3238 Key Application Scenarios


Complete Arginase Blockade in Immuno-Oncology

In immuno-oncology research examining T cell proliferation and myeloid-derived suppressor cell (MDSC) function, arginase I depletion of L-arginine represents a key immunosuppressive mechanism. NED-3238's 1.3 nM IC50 against arginase I provides complete enzyme inhibition at concentrations where CB-1158 (IC50 = 86 nM) would achieve only partial blockade [1]. This approximately 66-fold potency differential ensures that observed functional readouts reflect genuine arginase dependence rather than incomplete pharmacological inhibition. For laboratories validating arginase as an immunotherapy target, NED-3238 minimizes the risk of false-negative conclusions arising from submaximal target engagement.

Arginase II: Mitochondrial and Extrahepatic Studies

Arginase II, predominantly mitochondrial and expressed in kidney, prostate, and immune cells, exhibits distinct regulatory roles from arginase I. NED-3238 demonstrates an 8.1 nM IC50 against arginase II, representing approximately 36-fold greater potency than CB-1158's 296 nM IC50 against this isoform . This substantial potency advantage is particularly relevant for studies investigating arginase II-specific biology, where tool compounds with weaker arginase II activity may fail to achieve isoform-relevant inhibition at concentrations compatible with cell viability.

SAR and Medicinal Chemistry Optimization

The (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid scaffold of NED-3238 represents a validated starting point for medicinal chemistry campaigns seeking to develop novel arginase inhibitors. The up to 1000-fold potency improvement over first-generation standards ABH and nor-NOHA [2], combined with published X-ray crystallographic data confirming the binding mode to human arginase II [3], provides a structurally characterized, highly potent benchmark. NED-3238 serves as an appropriate reference standard for evaluating new chemical entities in arginase inhibitor discovery programs.

Syngeneic Mouse Models for Immuno-Oncology

NED-3238 has demonstrated significant reduction of in vivo tumor growth in a murine SM1 syngeneic melanoma model . This evidence in an immunocompetent setting suggests the compound maintains target engagement under physiological conditions. For researchers designing in vivo experiments to evaluate arginase inhibition as a monotherapy or combination strategy, NED-3238 offers a third-generation tool with validated in vivo activity that can serve as a benchmark for newer arginase inhibitors.

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23 linked technical documents
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